Sagittasine A
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Overview
Description
Preparation Methods
Sagittasine A is typically isolated from the aerial parts of Epimedium sagittatum through chemical extraction methods . The isolation process involves the use of solvents such as n-butanol to extract the compound from the plant material . The compound can also be synthesized through custom synthesis of stable isotope-labeled compounds . detailed synthetic routes and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Sagittasine A, as a flavonol glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sagittasine A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sagittasine A involves its interaction with various molecular targets and pathways. It has been shown to produce partial endothelial nitric oxide-dependent vasorelaxation, which suggests that it may interact with nitric oxide pathways in the body . the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Sagittasine A is similar to other prenylated flavonol glycosides isolated from Epimedium sagittatum, such as Sagittasine B and Sagittasine C . These compounds share similar chemical structures but may have different biological activities and properties. The uniqueness of this compound lies in its specific chemical structure and potential biological activities, which distinguish it from other flavonol glycosides .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O20/c1-13(2)19(41)10-18-21(55-38-32(51)29(48)26(45)22(12-40)56-38)11-20(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-5)9-7-16)58-39-36(30(49)25(44)15(4)54-39)59-37-31(50)28(47)24(43)14(3)53-37/h6-9,11,14-15,19,22,24-26,28-32,36-45,47-51H,1,10,12H2,2-5H3/t14-,15-,19?,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVORVNCSRFSW-UARVVTTKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC(C(=C)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC(C(=C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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